Cyclopropyl(4-(neopentylamino)piperidin-1-yl)methanone
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Overview
Description
Cyclopropyl(4-(neopentylamino)piperidin-1-yl)methanone is a synthetic organic compound with the molecular formula C14H26N2O It features a cyclopropyl group attached to a piperidine ring, which is further substituted with a neopentylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-(neopentylamino)piperidin-1-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Neopentylamino Group: The neopentylamino group is introduced via nucleophilic substitution reactions.
Attachment of the Cyclopropyl Group: The cyclopropyl group is attached to the piperidine ring through a cyclopropanation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-(neopentylamino)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclopropyl(4-(neopentylamino)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of Cyclopropyl(4-(neopentylamino)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl(4-(aminopiperidin-1-yl)methanone: Similar structure but lacks the neopentylamino group.
Cyclopropyl(4-(methylamino)piperidin-1-yl)methanone: Contains a methylamino group instead of a neopentylamino group.
Uniqueness
Cyclopropyl(4-(neopentylamino)piperidin-1-yl)methanone is unique due to the presence of the neopentylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C14H26N2O |
---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
cyclopropyl-[4-(2,2-dimethylpropylamino)piperidin-1-yl]methanone |
InChI |
InChI=1S/C14H26N2O/c1-14(2,3)10-15-12-6-8-16(9-7-12)13(17)11-4-5-11/h11-12,15H,4-10H2,1-3H3 |
InChI Key |
FPVIDNICYLRUSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC1CCN(CC1)C(=O)C2CC2 |
Origin of Product |
United States |
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